molecular formula C16H27NO5 B13319359 (S)-di-tert-butyl 3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate

(S)-di-tert-butyl 3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate

Cat. No.: B13319359
M. Wt: 313.39 g/mol
InChI Key: SFMXNWPUYIFXIV-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-tert-butyl (S)-3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate is a complex organic compound that is often used in various chemical reactions and research applications. This compound is known for its unique structure, which includes a pyrrolidine ring with tert-butyl and dimethyl substituents, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl (S)-3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate typically involves the reaction of tert-butyl dicarbonate with a suitable pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium bicarbonate or triethylamine to facilitate the formation of the desired product . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl (S)-3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized pyrrolidine derivatives .

Mechanism of Action

The mechanism of action of Di-tert-butyl (S)-3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate involves its ability to act as a protecting group for amines. The tert-butyl groups provide steric hindrance, preventing unwanted side reactions and allowing for selective transformations. The compound can be deprotected under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-butyl (S)-3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate is unique due to its specific structure, which combines the protective properties of tert-butyl groups with the reactivity of a pyrrolidine ring. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required .

Properties

Molecular Formula

C16H27NO5

Molecular Weight

313.39 g/mol

IUPAC Name

ditert-butyl (2S)-3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C16H27NO5/c1-14(2,3)21-12(19)11-16(7,8)10(18)9-17(11)13(20)22-15(4,5)6/h11H,9H2,1-8H3/t11-/m1/s1

InChI Key

SFMXNWPUYIFXIV-LLVKDONJSA-N

Isomeric SMILES

CC1([C@H](N(CC1=O)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(C(N(CC1=O)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.